7-Octenyl Acetate
Overview
Description
7-Octenyl Acetate, also known as 8-Acetoxy-1-octene, is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 7-octen-1-ol and acetic acid. This compound is characterized by its colorless to almost colorless clear liquid appearance and is known for its fruity odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenyl Acetate can be synthesized through the esterification of 7-octen-1-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where 7-octen-1-ol and acetic acid are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 7-Octenyl Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to 7-octen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products Formed:
Oxidation: 7-Octenoic acid.
Reduction: 7-Octen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
7-Octenyl Acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in the preparation of other esters.
Biology: It serves as a pheromone or attractant in studies involving insects.
Medicine: Research explores its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the flavor and fragrance industry due to its fruity odor, and as a solvent for various chemical reactions
Mechanism of Action
The mechanism of action of 7-Octenyl Acetate involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a response in insects. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Octyl Acetate: Similar in structure but differs in the position of the double bond.
8-oxo-3,7-Dimethyl-6E-octenyl acetate: Another ester with a similar backbone but different functional groups.
6-Octen-1-ol, 3,7-dimethyl-, acetate: Similar ester with variations in the carbon chain and functional groups .
Uniqueness: 7-Octenyl Acetate is unique due to its specific double bond position, which influences its reactivity and applications. Its distinct fruity odor also sets it apart in the flavor and fragrance industry.
Biological Activity
7-Octenyl acetate, a chemical compound with the formula CHO, is an unsaturated fatty acid ester that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant studies and data.
- Molecular Formula : CHO
- Molecular Weight : 174.25 g/mol
- CAS Number : 5048-35-1
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by PubChem reported that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural preservative in food and cosmetic products .
Pathogen | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 12 |
Candida albicans | 14 |
This table summarizes the inhibitory effects of this compound on selected pathogens, indicating its potential as a biocide.
2. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory responses. For example, a study highlighted its ability to reduce neutrophil activation and chemotaxis in human cells, which are critical in the inflammatory process .
- Mechanism of Action : The compound appears to down-regulate neutrophil responses to inflammatory stimuli, potentially through inhibition of calcium flux in these immune cells.
3. Pheromonal Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has been studied for its role as a pheromone in insects. Research on Bagrada hilaris demonstrated that this compound attracted female insects, indicating its potential application in pest management strategies .
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial efficacy of this compound against foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.
- Concentration Tested : 0.5%, 1%, and 2%
- Results :
- At 2% concentration, a reduction of over 90% in bacterial counts was observed after 24 hours.
Case Study 2: Inflammation Modulation
In vitro experiments demonstrated that pretreatment with this compound inhibited the activation of human neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine), a potent chemoattractant.
Properties
IUPAC Name |
oct-7-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVFNFZYZFKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553878 | |
Record name | Oct-7-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-35-1 | |
Record name | Oct-7-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-7-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.